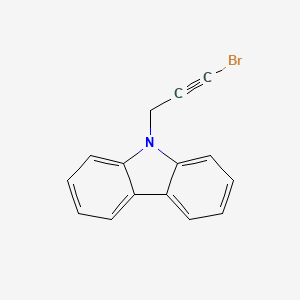

9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole

Description

9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole is a carbazole derivative functionalized with a brominated propargyl (prop-2-yn-1-yl) group at the 9-position. Carbazole-based compounds are widely employed in organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic structures . The propargyl group introduces a rigid, conjugated triple bond, which may enhance charge transport and serve as a reactive site for cross-coupling reactions (e.g., Sonogashira coupling) to construct extended π-systems . The bromine atom at the terminal position facilitates further functionalization, making this compound a versatile intermediate in synthesizing optoelectronic materials .

Properties

CAS No. |

81657-54-7 |

|---|---|

Molecular Formula |

C15H10BrN |

Molecular Weight |

284.15 g/mol |

IUPAC Name |

9-(3-bromoprop-2-ynyl)carbazole |

InChI |

InChI=1S/C15H10BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,11H2 |

InChI Key |

SMXBMPHNDNLXDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole typically involves the alkylation of carbazole with 3-bromoprop-2-yn-1-yl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the triple bond in the propargyl group can yield alkenes or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of oxides or other oxidized compounds.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, carbazole derivatives, including this compound, are studied for their potential therapeutic properties. They have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Medicine

In medicine, the compound is explored for its potential use in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The propargyl group can undergo covalent bonding with nucleophilic sites in proteins, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

9-(4-Bromobutyl)-9H-Carbazole

- Structure : Features a four-carbon alkyl chain with a terminal bromine instead of a propargyl group.

- Synthesis : Prepared via alkylation of carbazole with 1,4-dibromobutane in the presence of TBAB, yielding 89.5% purity after recrystallization .

- Key Differences: The alkyl chain lacks conjugation, reducing rigidity and electronic communication between the carbazole core and the bromine. Higher solubility in non-polar solvents compared to the propargyl analogue due to the flexible alkyl chain .

9-(4-Bromophenyl)-9H-Carbazole

- Structure : Substituted with a brominated phenyl ring at the 9-position.

- Synthesis : Synthesized via Suzuki coupling or direct bromination of 9-phenylcarbazole .

- Key Differences :

9-(2-Bromophenyl)-9H-Carbazole

- Structure : Bromine at the ortho position on the phenyl ring.

- Applications : Used as an intermediate in OLEDs, where steric hindrance from the ortho substituent influences molecular packing and film morphology .

Electronic and Thermal Properties

*Estimated based on analogous propargyl systems .

- Electronic Effects : The propargyl group’s triple bond enhances conjugation, lowering the LUMO compared to alkyl derivatives. This property is critical for electron-transport materials in OLEDs .

- Thermal Stability : Aromatic derivatives (e.g., 9-(4-bromophenyl)-9H-carbazole) exhibit higher decomposition temperatures (Td > 300°C) than alkylated or propargyl analogues due to rigid π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.